2-(3-Cyclohexenyl)-4,6-diaminophenol
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Overview
Description
2-(3-Cyclohexenyl)-4,6-diaminophenol is an organic compound characterized by a cyclohexene ring attached to a phenol group with two amino groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexenyl)-4,6-diaminophenol typically involves multi-step organic reactions. One common method starts with the cyclohexene derivative, which undergoes a series of reactions including halogenation, amination, and hydroxylation to introduce the amino and hydroxyl groups at the desired positions . The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexenyl)-4,6-diaminophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .
Scientific Research Applications
2-(3-Cyclohexenyl)-4,6-diaminophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexenyl)-4,6-diaminophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino groups can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with amino groups, such as 4-aminophenol and 2,4-diaminophenol. These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
2-(3-Cyclohexenyl)-4,6-diaminophenol is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73758-38-0 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-yl-4,6-dinitrophenol |
InChI |
InChI=1S/C12H12N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h1-2,6-8,15H,3-5H2 |
InChI Key |
DGSNKEIBWIKGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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